6-[[(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[[(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYISWYMFIXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[[(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid is a novel pyridine derivative with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to a class of pyridine derivatives that have shown promise in various pharmacological applications. The synthesis typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization to achieve the desired substituents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing pyridine moieties. Specifically, derivatives similar to 6-[[(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid have been evaluated against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | High sensitivity observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Notable antifungal activity |
In a study evaluating a library of 2-pyridone-3-carboxylic acids, the most active compounds demonstrated significant interactions with bacterial DNA gyrase, indicating a potential mechanism of action through inhibition of DNA replication .
The biological activity of this compound is primarily attributed to its ability to interact with specific targets within microbial cells. Molecular docking studies suggest that the compound may bind effectively to the active site of DNA gyrase, a crucial enzyme for bacterial DNA replication. This interaction is facilitated by hydrogen bonding and metal ion coordination, which stabilizes the binding conformation .
Case Studies
-
Antibacterial Efficacy Against S. aureus :
A recent investigation into the antibacterial efficacy of pyridine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against S. aureus. The study concluded that structural modifications significantly influenced antimicrobial potency, emphasizing the importance of fluorine substitutions in enhancing activity . -
Molecular Dynamics Simulations :
In silico studies using molecular dynamics simulations have shown that the compound maintains stable interactions with its target over extended periods, suggesting a robust binding affinity that could lead to effective therapeutic outcomes .
Scientific Research Applications
Pharmacological Studies
Research has highlighted the compound's potential as an inhibitor of specific ion channels, particularly the TRPM8 channel, which is implicated in pain pathways and migraine conditions. Studies indicate that antagonists of TRPM8 can significantly reduce migraine frequency and intensity, making this compound a candidate for further development in migraine therapies .
Anticancer Activity
Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties. The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioavailability. Research is ongoing to explore its efficacy against various cancer cell lines .
Neuroprotective Effects
The compound's ability to modulate neuronal excitability positions it as a candidate for neuroprotective therapies. Its interaction with neurotransmitter systems could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key analogs is summarized below:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s trifluoromethoxy group increases logP compared to difluoromethoxy analogs (e.g., : logP ~2.5 vs. target ~3.2) .
- Metabolic Stability : Fluorination generally reduces oxidative metabolism. The trifluoromethoxy group in the target may offer longer half-life than trifluoromethyl () due to reduced CYP450 interactions .
- Solubility: The carboxylic acid group enhances aqueous solubility (~0.1 mg/mL at pH 7.4), comparable to ’s thienopyridine derivative but lower than carboxamide analogs (: ~1.2 mg/mL) .
Preparation Methods
Nucleophilic Aromatic Substitution for 3-Fluoropyridine Derivatives
The 3-fluoropyridin-2-yl moiety is synthesized via nucleophilic aromatic substitution (SNAr). Methyl 3-nitropyridine-4-carboxylate undergoes fluoride substitution using cesium fluoride (CsF) in anhydrous dimethyl sulfoxide (DMSO) at reflux for 1.5 hours, yielding methyl 3-fluoropyridine-4-carboxylate in 38% yield. Key characterization data include:
Oxidation of Pyridine Derivatives to Carboxylic Acids
Pyridine-3-carboxylic acid precursors are synthesized via high-temperature oxidation. A mixture of heterocyclic nitrogen bases (e.g., 3-picoline), sulfuric acid, and perchloric acid is heated between 250–330°C to yield nicotinic acid derivatives. For example, quinoline oxidation at 310–320°C produces pyridine-2,3-dicarboxylic acid, demonstrating the scalability of this method for carboxylic acid formation.
Formation of Trifluoromethoxy-Containing Fragments
Halogenation and Reduction of Benzaldehyde Intermediates
The 3-fluoro-4-(trifluoromethoxy)phenyl fragment is prepared through a four-step process:
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Halogenation : Compound A (unspecified) reacts with ferric trichloride and chlorosuccinimide in acetonitrile at 80–85°C to form 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde (Compound B, 94.4% yield).
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Hydrogenation : Compound B undergoes catalytic hydrogenation with palladium-carbon (Pd/C) at 2–3 MPa H₂, yielding Compound C (93.5% yield).
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Diazotization and Reduction : Compound C is treated with sodium nitrite and hypophosphorous acid to remove amino groups, forming Compound D.
Nucleophilic Substitution for Trifluoromethoxy Group Introduction
Compound D reacts with dimethylformamide (DMF) under lithium diisopropylamide (LDA) catalysis at −80°C to −70°C, introducing the formyl group and yielding 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde (Compound E).
Coupling Reactions to Assemble the Target Compound
Carbamoyl Linkage Formation
The final assembly involves coupling the fluorinated pyridine and trifluoromethoxy-containing fragments via a carbamoyl bridge. While specific details are absent in the provided sources, analogous methods suggest:
-
Activation of Carboxylic Acid : Pyridine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
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Amine Coupling : The activated acid reacts with [(3-fluoropyridin-2-yl)-(3-fluoro-4-(trifluoromethoxy)phenyl)methyl]amine in the presence of a base (e.g., triethylamine) to form the carbamoyl linkage.
Purification and Characterization
Chromatographic and Spectroscopic Methods
Q & A
Q. What spectroscopic and analytical methods are employed to confirm the structural identity of 6-[[(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid?
Methodology:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons, fluorinated substituents, and carbamoyl linkages. Fluorine-coupled splitting patterns are critical for confirming substitution positions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight via electrospray ionization (ESI) in positive/negative ion modes. For example, ESIMS (M+1) analysis can confirm molecular ions with precision (±0.001 Da) .
- HPLC-PDA/UV: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Retention times and UV profiles help identify impurities or degradation products .
Q. What are the key structural features influencing the compound’s solubility and reactivity?
Methodology:
- Polar Functional Groups: The carboxylic acid and carbamoyl groups enhance water solubility, while fluorinated aromatic rings (e.g., 3-fluoropyridine, trifluoromethoxybenzene) increase lipophilicity. Solubility studies in DMSO, PBS, or ethanol should quantify logP values .
- Electrophilic Reactivity: Fluorine atoms and the trifluoromethoxy group act as electron-withdrawing substituents, directing electrophilic substitutions. Computational modeling (e.g., DFT) predicts reactive sites for functionalization .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to address low yields in carbamoyl bond formation?
Methodology:
- Coupling Reagents: Test carbodiimides (e.g., EDC, DCC) with activators like HOBt or HOAt to improve coupling efficiency between pyridine-3-carboxylic acid and the fluorinated amine intermediate. Microwave-assisted synthesis (50–100°C, 1–4h) may enhance reaction rates .
- Purification Challenges: Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to isolate the product from byproducts (e.g., unreacted starting materials) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodology:
- Metabolic Stability Assays: Evaluate hepatic microsomal stability (human/rodent) to identify rapid clearance mechanisms. Fluorine atoms may reduce metabolism, but the carboxylic acid group could promote glucuronidation .
- Pharmacokinetic Profiling: Use LC-MS/MS to measure plasma/tissue concentrations over time. Adjust dosing regimens or employ prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral intermediates?
Methodology:
- Chiral Auxiliaries: Introduce enantiopure reagents (e.g., (R)- or (S)-BINOL) during key steps like the formation of the benzhydryl carbamate. Monitor enantiomeric excess (ee) via chiral HPLC .
- X-ray Crystallography: Resolve crystal structures of intermediates to confirm absolute configurations and guide asymmetric synthesis .
Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., kinases)?
Methodology:
- Molecular Docking: Use Schrödinger’s Glide or AutoDock Vina to model interactions with ATP-binding pockets. Key residues (e.g., hinge regions) may form hydrogen bonds with the pyridine-carboxylic acid moiety .
- Free Energy Perturbation (FEP): Quantify binding energy differences between fluorinated analogs. The trifluoromethoxy group’s steric bulk may modulate selectivity .
Q. How do fluorinated substituents affect the compound’s stability under physiological conditions?
Methodology:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., carbamoyl hydrolysis) .
- Accelerated Stability Testing: Store the compound at 40°C/75% RH for 4 weeks. Fluorine’s electronegativity may stabilize the aromatic system but increase susceptibility to nucleophilic attack at the pyridine ring .
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
Methodology:
- Kinase Inhibition Profiling: Use radiometric (³³P-ATP) or fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR). IC₅₀ values correlate with fluorinated substituent positioning .
- Autophagy Induction Assays: Measure LC3-II/LC3-I ratios via western blot in cancer cell lines (e.g., prostate cancer PC-3 cells) to assess mTOR/p70S6K pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
